Dipotassium malate

Übersicht

Beschreibung

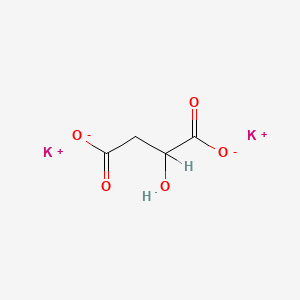

Dipotassium malate is a chemical compound with the formula ( \text{K}_2(\text{C}_4\text{H}_4\text{O}_5) ). It is the potassium salt of malic acid, which is a naturally occurring substance found in many fruits and vegetables. This compound is commonly used as a food additive, where it serves as an acidity regulator, flavor enhancer, and antioxidant. It is also involved in various biological processes, including the transport of nitrate in plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipotassium malate can be synthesized by reacting malic acid with potassium carbonate. The reaction typically occurs in an aqueous solution at a temperature range of 50 to 80 degrees Celsius. The reaction is completed within 0.5 to 1 hour, after which the mixture undergoes solid-liquid separation to obtain the filtrate. The filtrate is then concentrated to yield this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes mixing malic acid with potassium carbonate in a controlled environment to ensure optimal reaction conditions. The resulting product is then purified, dried, and packaged for various applications .

Analyse Chemischer Reaktionen

Oxidation and Decarboxylation

Dipotassium malate undergoes oxidative decarboxylation, particularly in biochemical contexts.

Oxidation to Oxaloacetate:

Key Findings:

-

Reagent: Hydrogen peroxide (H₂O₂) in molar excess (15 eq.) .

-

Catalyst: Ferrous sulfate (Fe²⁺) accelerates oxidation, reducing reaction time from 24 h to 3 h .

-

Yield: ~55% malonate under optimized conditions (50°C, pH 6–8) .

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Malate → Oxaloacetate | 50°C, pH 6–8, Fe²⁺ catalyst | 55% | |

| Oxaloacetate → Malonate | Additional H₂O₂, 50°C, 24 h | 55% |

pH-Dependent Reactivity

Reactivity and product distribution are highly pH-sensitive.

Aldol Condensation with Glyoxylate:

pH Effects:

-

Optimal at pH 5.5–10.5 , with faster kinetics under acidic conditions .

-

At pH > 10.5 , competing condensation reactions reduce specificity .

Crystallization Behavior:

Biochemical Pathways

This compound is integral to cellular metabolism and nutrient transport.

Malate-Aspartate Shuttle:

-

Facilitates NADH transport into mitochondria for ATP synthesis .

-

Enzymatically converted to oxaloacetate via malate dehydrogenase :

Nitrate Transport in Plants:

Environmental and Industrial Reactions

Atmospheric Oxidation:

-

Reacts with ozone (O₃) in aqueous environments, forming carboxylate radicals.

Food Industry Applications:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reagent and Buffering Agent

Dipotassium malate is utilized as a reagent in various chemical reactions and serves as a buffering agent. Its buffering capacity is particularly valuable in maintaining pH levels in biochemical assays and reactions, thereby ensuring optimal conditions for enzymatic activity.

Electromembrane Processes

Recent studies have explored the conversion of this compound to malic acid using electromembrane processes. This method is noted for its efficiency and environmental friendliness, potentially offering advantages over traditional chemical conversion techniques .

Biological Applications

Plant Physiology

In plant biology, this compound plays a crucial role in the transport of nitrate from roots to leaves. It acts as a transporter molecule, facilitating nutrient uptake and influencing metabolic processes within plants. Research indicates that optimized potassium levels can enhance fruit quality by affecting sugar and acid accumulation in crops like apples .

Cellular Metabolism

this compound is involved in the Krebs cycle, where it acts as an intermediate that aids in energy production through ATP synthesis. Its role in cellular respiration highlights its potential benefits in improving metabolic activity and energy levels.

Medical Applications

Potential Health Benefits

this compound has been investigated for its potential therapeutic effects, particularly in conditions like fibromyalgia. Preliminary studies suggest that it may help reduce pain and improve functionality by enhancing cellular energy production.

Metabolic Disorders

Research has indicated that this compound might improve insulin sensitivity and assist in blood sugar regulation among individuals with type 2 diabetes. However, further investigation is required to substantiate these claims and understand the underlying mechanisms.

Industrial Applications

Food Additive

In the food industry, this compound is used as a food additive due to its acidity regulation, flavor enhancement, and antioxidant properties. It can improve the sensory qualities of food products while also extending shelf life by mitigating oxidative stress.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Reagent, buffering agent | Essential for maintaining pH in biochemical assays |

| Biology | Nutrient transport in plants | Influences metabolic processes; enhances fruit quality |

| Medicine | Potential treatment for fibromyalgia | May reduce pain; requires more robust studies |

| Metabolic Disorders | Improves insulin sensitivity | Limited evidence; further research needed |

| Industry | Food additive (acidity regulation, flavor enhancement) | Antioxidant properties; helps extend shelf life |

Case Studies

-

Fibromyalgia Treatment Study

A small-scale clinical trial investigated this compound's effects on fibromyalgia patients. Participants reported reduced pain levels and improved daily functioning after supplementation over several weeks. However, larger trials are necessary to confirm these findings. -

Agricultural Impact on Apple Fruit Quality

A study examined the effects of potassium fertilization on apple fruit quality. Results indicated that optimized potassium levels not only reduced malate accumulation but also enhanced soluble sugar content, suggesting a direct correlation between potassium application and fruit quality improvement .

Wirkmechanismus

Dipotassium malate exerts its effects primarily through its role as a potassium salt of malic acid. In biological systems, it participates in the transport of nitrate from the roots to the leaves of plants. At the root level, this compound is oxidized to potassium carbonate, which is then converted to potassium nitrate by soil nitrate. This nitrate is transported back to the leaves, completing the cycle .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Monopotassium malate: Another potassium salt of malic acid, used similarly as a food additive.

Potassium hydrogen malate: Used in food and pharmaceutical industries.

Calcium malate: Used as a calcium supplement and in food applications.

Uniqueness

Dipotassium malate is unique due to its specific role in nitrate transport in plants and its dual functionality as both an acidity regulator and antioxidant in food applications. Its ability to participate in various chemical reactions also makes it versatile for scientific research .

Biologische Aktivität

Dipotassium malate, a potassium salt of malic acid with the chemical formula , is gaining attention for its biological activities and applications in various fields, including agriculture and nutrition. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound can be synthesized by neutralizing malic acid with potassium hydroxide or carbonate. The conditions for synthesis typically involve adjusting the pH to between 7.0 and 9.0, followed by crystallization from an aqueous solution . The compound is known for its solubility in water and its role as a source of potassium in biological systems.

Biological Functions

- Potassium Source :

- Metabolic Role :

- Impact on Plant Growth :

Case Studies

-

Study on Apple Fruit :

A study evaluated the effects of potassium fertilization on malate accumulation in apple fruits. It was found that higher levels of potassium from this compound reduced malate levels while promoting fructose and sucrose accumulation due to changes in enzyme activities associated with sugar metabolism . -

Metabolic Fate Investigation :

Another research focused on the metabolic fate of carboxyl groups in malate during light-dark transitions in plants. It highlighted that both carboxyl groups of malate significantly influence respiration and metabolic allocation, suggesting the importance of this compound in plant metabolism .

Data Table: Summary of Biological Activities

Safety and Toxicology

This compound has been evaluated for safety and toxicity. It is generally recognized as safe when used appropriately as a food additive or fertilizer. However, excessive intake may lead to hyperkalemia due to elevated potassium levels .

Eigenschaften

CAS-Nummer |

585-09-1 |

|---|---|

Molekularformel |

C4H6KO5 |

Molekulargewicht |

173.19 g/mol |

IUPAC-Name |

dipotassium;2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |

InChI-Schlüssel |

VXUDZHAEAWUUPX-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[K+].[K+] |

Kanonische SMILES |

C(C(C(=O)O)O)C(=O)O.[K] |

Key on ui other cas no. |

585-09-1 |

Physikalische Beschreibung |

Colourless or almost colourless aqueous solution |

Verwandte CAS-Nummern |

4675-64-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of dipotassium malate, and how was this information used in scientific research?

A1: this compound is an organic salt derived from malic acid, a dicarboxylic acid found naturally in fruits like apples. While the provided abstracts do not detail the exact molecular formula and weight of this compound, they highlight its use in nuclear magnetic resonance (NMR) studies. One study investigated the this compound's ABX proton spin system using NMR double resonance techniques []. Researchers used this spectroscopic data, alongside density matrix calculations, to determine the relative signs of coupling constants within the molecule. This type of analysis provides valuable insights into the molecule's three-dimensional structure and the interactions between its atoms.

Q2: Can you elaborate on the specific application of this compound in electromembrane processes as mentioned in one of the research papers?

A2: One of the research papers focuses on the conversion of this compound to malic acid using electromembrane processes []. While the abstract doesn't provide specific details about the process, it suggests that this compound can be used as a starting material for the sustainable production of malic acid. Electromembrane processes, known for their efficiency and environmental friendliness, likely utilize ion exchange membranes to separate and concentrate malic acid from the dipotassium salt. This approach could offer advantages over traditional chemical conversion methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.